(r)-3-(3-Chlorophenyl)-beta-alaninol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-amino-3-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMOQQKIRFWPQL-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426890 | |
| Record name | (r)-3-(3-chlorophenyl)-beta-alaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213949-37-1 | |
| Record name | (r)-3-(3-chlorophenyl)-beta-alaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for R 3 3 Chlorophenyl Beta Alaninol
Stereoselective Synthetic Routes to (R)-3-(3-Chlorophenyl)-beta-alaninol
The synthesis of enantiomerically pure β-amino alcohols like this compound relies heavily on stereoselective methods that can introduce the desired chirality with high efficiency and selectivity. These strategies are broadly categorized into asymmetric catalysis, which utilizes chiral catalysts to direct the stereochemical outcome of a reaction, and biocatalysis, which employs enzymes or whole microbial cells to perform highly selective transformations.
Asymmetric Catalysis Approaches
Asymmetric catalysis offers a powerful platform for the synthesis of chiral molecules by using substoichiometric amounts of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of chiral β-amino acids and their derivatives, which are direct precursors to β-amino alcohols.
Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a versatile and environmentally benign alternative to metal-based catalysis. The synthesis of chiral β-amino acid derivatives, which can be readily reduced to the target β-alaninol, is often achieved through asymmetric Mannich reactions or Michael additions.
A plausible organocatalytic route to this compound would involve the asymmetric conjugate addition of a nucleophile to a β-arylacrylate derivative or a related Michael acceptor. For instance, a chiral amine catalyst, such as a proline derivative or a thiourea-based catalyst, could facilitate the enantioselective addition of a nitrogen source to an appropriate precursor derived from 3-chlorocinnamic acid. The resulting β-amino ester or acid can then be reduced to the final product. While specific examples for the synthesis of this compound using this method are not extensively documented, the general applicability of organocatalysis for creating β-chiral centers is well-established. rsc.orgrsc.org
The table below illustrates the effectiveness of organocatalysts in asymmetric Michael additions for the synthesis of β-amino carbonyl compounds, highlighting the potential of this approach.
Table 1: Organocatalytic Asymmetric Michael Addition for Synthesis of β-Amino Carbonyl Precursors Data is representative of analogous reactions and demonstrates the potential of the methodology.
| Catalyst | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Proline Derivative | Aldehyde + Nitroolefin | 78 | 99 |
| Thiourea Catalyst | Malonate + Nitroolefin | 95 | 94 |
| Jørgensen–Hayashi Catalyst | Aldehyde + Nitroolefin | 84 | >99 |
Transition metal catalysis provides highly efficient and selective methods for asymmetric bond formation. A particularly effective strategy for the synthesis of non-proteinogenic α-amino acids involves the asymmetric alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base. nih.govnih.gov This methodology can be adapted to produce the precursor for this compound.
The synthetic sequence begins with the formation of a square-planar Ni(II) complex from glycine, a chiral ligand (often derived from proline), and a nickel(II) salt. ehu.es This complex serves as a chiral nucleophilic glycine equivalent. Asymmetric alkylation is then achieved by reacting the complex with an electrophile, in this case, 3-chlorobenzyl bromide, under phase-transfer catalysis (PTC) conditions. The chiral ligand directs the alkylation to occur stereoselectively, leading to the formation of the corresponding Ni(II) complex of (R)-3-(3-chlorophenyl)alanine with high diastereoselectivity. researchgate.net
Subsequent decomposition of the complex, typically through acidic hydrolysis, liberates the chiral α-amino acid, (R)-3-(3-chlorophenyl)alanine, and allows for the recovery of the chiral auxiliary. Finally, the carboxylic acid functional group of the amino acid is selectively reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), to yield the target molecule, this compound. This approach offers excellent control over stereochemistry and is amenable to large-scale synthesis. nih.govnih.gov
Table 2: Asymmetric Synthesis of α-Amino Acids via Alkylation of Chiral Ni(II)-Glycine Complexes Data is representative of analogous reactions and demonstrates the potential of the methodology for synthesizing the amino acid precursor.
| Electrophile | Chiral Ligand Source | Yield (%) | Diastereomeric Excess (de %) |
|---|---|---|---|
| n-Octyl bromide | (S)-2-[N-(N'-benzylprolyl)amino]benzophenone | 98.1 | 98.8 |
| Benzyl bromide | (S)-Proline derivative | High | >95 |
| Allyl bromide | Fluorinated (S)-Proline derivative | 99 | >98 |
Biocatalytic Enantioselective Transformations
Biocatalysis leverages the remarkable selectivity of enzymes and whole microorganisms to perform challenging chemical transformations under mild and environmentally friendly conditions. For the synthesis of chiral amino alcohols, enzymatic reduction of prochiral precursors is a particularly powerful strategy. figshare.com
This approach involves the asymmetric reduction of a prochiral β-keto ester or β-amino ketone precursor, catalyzed by a specific oxidoreductase enzyme, such as a ketoreductase (KRED) or an alcohol dehydrogenase (ADH).
The synthesis would begin with the preparation of a suitable precursor, for example, ethyl 3-(3-chlorophenyl)-3-oxopropanoate. This β-keto ester can be converted into ethyl 3-amino-3-(3-chlorophenyl)-3-oxopropanoate. A dynamic reductive kinetic resolution (DYRKR) of this α-amino β-keto ester using a stereoselective ketoreductase could then establish the two contiguous stereocenters of the corresponding amino alcohol precursor in a single step with high diastereoselectivity and enantioselectivity. rsc.org Alternatively, the enzymatic reduction of 3-amino-1-(3-chlorophenyl)propan-1-one, another viable prochiral ketone, using an (R)-selective alcohol dehydrogenase would directly yield this compound. The success of this method hinges on identifying an enzyme with high activity and selectivity for the specific substrate. Modern techniques like directed evolution can be employed to tailor enzymes for improved performance on non-natural substrates. rsc.org
Table 3: Enzymatic Reduction of Prochiral Ketones for Chiral Alcohol Synthesis Data is representative of analogous reactions and demonstrates the potential of the methodology.
| Enzyme Type | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Ketoreductase (WTEA mutant) | α-Amino β-keto ester | (2S, 3R)-Amino alcohol | >99 | >99 |
| Alcohol Dehydrogenase (from Lactobacillus brevis) | β,δ-Diketo ester | (S)-δ-Hydroxy-β-keto ester | 72 | >99 |
| Carbonyl Reductase | α-Hydroxy Ketone | (R)-1,2-Diol | >99 | 99 |
Using whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the obviation of enzyme purification and the inherent presence and regeneration of necessary cofactors (like NADH or NADPH) by the cell's metabolism. figshare.com Various microorganisms, including yeasts (Saccharomyces cerevisiae), bacteria (Acetobacter pasteurianus, Escherichia coli), are known to contain oxidoreductases capable of reducing ketones to chiral alcohols. mdpi.com
For the synthesis of this compound, a whole-cell biotransformation would be employed to reduce the prochiral ketone, 3-amino-1-(3-chlorophenyl)propan-1-one. Many microbial reductions follow Prelog's rule, yielding (S)-alcohols. However, numerous microorganisms are known to possess anti-Prelog enzymes that produce the desired (R)-enantiomer. mdpi.com Screening a library of microbial strains would be the first step to identify a suitable biocatalyst. Once identified, the reaction conditions, such as pH, temperature, substrate concentration, and co-solvent, can be optimized to maximize yield and enantioselectivity. The use of recombinant E. coli overexpressing a specific (R)-selective carbonyl reductase is a common and highly effective strategy. nih.gov
Table 4: Whole-Cell Biocatalytic Reduction of Prochiral Ketones Data is representative of analogous reactions and demonstrates the potential of the methodology.
| Microorganism | Substrate Type | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Acetobacter pasteurianus | Alkyl Ketone | (R)-Alcohol (anti-Prelog) | High | >99 |
| Saccharomyces cerevisiae | Aryl Ketone | (S)-Alcohol (Prelog) | >90 | >99 |
| Recombinant E. coli (expressing ADH) | Aryl Ketone | (S)-Alcohol | 42 | >99 |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse.
Application of Established Chiral Auxiliaries (e.g., Evans' Auxiliary) for Stereocontrol
Evans' oxazolidinone auxiliaries are among the most reliable and widely used chiral auxiliaries for asymmetric synthesis, particularly in aldol (B89426) and alkylation reactions. wikipedia.orgsantiago-lab.com These auxiliaries are typically derived from readily available amino acids, such as valine and phenylalanine. santiago-lab.com The underlying principle of their stereodirecting power lies in the formation of a rigid, chelated enolate, which effectively shields one face of the enolate from electrophilic attack, leading to high diastereoselectivity.
In the context of synthesizing precursors to this compound, an Evans' auxiliary can be acylated with an appropriate acyl group. Subsequent deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a Z-enolate. santiago-lab.com The bulky substituent on the oxazolidinone ring directs the approach of an electrophile to the less hindered face of the enolate. For the synthesis of a β-amino acid precursor, this can be achieved through a diastereoselective alkylation or a Mannich-type reaction.
While a direct application of Evans' auxiliary for the synthesis of (R)-3-(3-Chlorophenyl)-beta-alanine is not extensively detailed in readily available literature, the general principles are well-established for the synthesis of various β-amino acids. The typical yield for a chiral auxiliary approach in the synthesis of similar compounds is reported to be in the range of 70-85%, with an enantiomeric excess often exceeding 90%.
General Steps for Evans' Auxiliary-Mediated Synthesis of a β-Amino Acid Precursor:
Acylation: The chiral oxazolidinone is acylated with an appropriate acid chloride or anhydride.
Enolate Formation: The N-acyloxazolidinone is treated with a strong base to form a stereodefined enolate.
Diastereoselective Reaction: The enolate reacts with an electrophile in a highly diastereoselective manner.
Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the product, typically through hydrolysis or reduction, to yield the desired chiral carboxylic acid, ester, or alcohol. santiago-lab.com
Development of Novel Chiral Auxiliaries
While established auxiliaries like Evans' are highly effective, research continues into the development of novel chiral auxiliaries to address specific challenges, such as improving yields, diastereoselectivities, or simplifying the removal of the auxiliary. For the synthesis of β-amino alcohols and their precursors, various other chiral auxiliaries have been explored, including those based on pseudoephedrine, camphorsultam, and other amino alcohol derivatives. diva-portal.org The goal is often to create more economical and efficient synthetic routes.
Enantioselective Synthesis of Precursors to this compound
The direct synthesis of this compound in high enantiopurity often relies on the stereoselective preparation of its precursors, primarily (R)-3-(3-Chlorophenyl)-beta-alanine or a closely related derivative.
Asymmetric Preparation of (R)-3-(3-Chlorophenyl)-beta-alanine Derivatives
The asymmetric synthesis of β-amino acids and their derivatives is a well-explored field. One common strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, where the stereochemistry is controlled by a chiral catalyst or auxiliary.
For instance, the use of α-phenylethylamine as a chiral auxiliary has been reported for the asymmetric synthesis of β-amino acids. nih.gov In this approach, a chiral amine is added to an α,β-unsaturated amide in a diastereoselective Michael addition. Subsequent alkylation and removal of the auxiliary can provide the desired β-amino acid. nih.gov
Another powerful method is the catalytic asymmetric hydrogenation of enamides or β-aminoacrylates. Chiral rhodium or ruthenium complexes are often employed as catalysts to achieve high enantioselectivity. This method is highly efficient for large-scale synthesis and can provide enantiomeric excesses greater than 95%.
Stereoselective Reduction Strategies from Beta-Amino Acids or Esters to Beta-Alaninols
Once the chiral β-amino acid or its ester derivative is obtained, the final step is the stereoselective reduction of the carboxylic acid or ester functionality to the primary alcohol of the β-alaninol. It is crucial that this reduction proceeds without racemization of the adjacent stereocenter.
Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). These reagents are generally effective for the reduction of N-protected β-amino acids or esters to their corresponding β-amino alcohols with retention of stereochemistry.
For N-Boc-protected β-amino esters, diastereoselective reductions can be achieved using various boron- and aluminum-based reducing agents. nih.gov The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction, which is particularly relevant when other stereocenters are present in the molecule.
| Precursor | Reducing Agent | Typical Outcome |
| N-protected (R)-3-(3-Chlorophenyl)-β-alanine | LiAlH₄ or BH₃ complexes | High yield of this compound with retention of configuration. |
| N-protected (R)-3-(3-Chlorophenyl)-β-alanine methyl ester | LiAlH₄ or NaBH₄/LiCl | Efficient reduction to the corresponding β-alaninol. |
Formation of Other Key Chiral Intermediates for Downstream Conversion
The synthesis of this compound can also proceed through other key chiral intermediates. For example, the asymmetric aminohydroxylation of a suitable alkene precursor can introduce both the amino and hydroxyl groups in a stereocontrolled manner. diva-portal.org
Another approach involves the use of chiral precursors where the stereocenter is established early in the synthetic sequence. For instance, starting from a chiral building block like (S)-3-chloromandelic acid, a series of transformations can lead to the target β-amino alcohol while retaining the initial stereochemistry. This strategy avoids the need for a separate asymmetric induction step later in the synthesis.
Optimization of Reaction Conditions for Enhanced Enantioselectivity and Yield
The asymmetric synthesis of this compound predominantly relies on the enantioselective reduction of the corresponding prochiral β-amino ketone, 3-amino-1-(3-chlorophenyl)propan-1-one. The success of this transformation is highly dependent on the careful optimization of various reaction parameters, including the choice of catalyst, solvent, temperature, and pressure.
Catalyst Selection: The cornerstone of achieving high enantioselectivity lies in the selection of a suitable chiral catalyst. Ruthenium-based catalysts, particularly those incorporating the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, have demonstrated significant efficacy in the asymmetric hydrogenation of β-amino ketones. For instance, Ru-BINAP complexes can facilitate the reduction with high enantiomeric excess (ee). The catalyst loading is a critical parameter to optimize; while a higher loading can accelerate the reaction, it may also lead to side reactions that can diminish the enantioselectivity. Typically, catalyst loadings in the range of 1-5 mol% are explored to find the optimal balance between reaction rate and stereochemical control.
Solvent Effects: The polarity and coordinating ability of the solvent play a pivotal role in influencing both the yield and the enantioselectivity of the reaction. Solvents such as methanol (B129727), ethanol, and tetrahydrofuran (B95107) (THF) are commonly employed. The polarity of the solvent can affect the solubility of the substrate and the catalyst, as well as the stability of the transition state during the stereodetermining step. For example, in some asymmetric hydrogenations, polar protic solvents like methanol have been found to enhance enantioselectivity compared to less polar aprotic solvents like THF.
Temperature and Pressure: Reaction temperature and hydrogen pressure are also key variables that require careful tuning. Generally, lower temperatures favor higher enantioselectivity by reducing the kinetic energy of the system and amplifying the energetic differences between the diastereomeric transition states. However, lower temperatures can also lead to significantly slower reaction rates. Therefore, an optimal temperature must be identified to achieve a practical reaction time without compromising the enantiomeric excess. Similarly, hydrogen pressure can influence the reaction rate, and its optimization is crucial for achieving complete conversion in a reasonable timeframe.
Illustrative Data on Reaction Condition Optimization:
While specific data for the optimization of this compound synthesis is proprietary and often found within patent literature, the following interactive table provides a representative example of how different reaction conditions can influence the yield and enantioselectivity in the asymmetric hydrogenation of a closely related β-amino ketone.
| Catalyst (mol%) | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru-BINAP (1) | Methanol | 25 | 50 | 95 | 98 |
| Ru-BINAP (1) | THF | 25 | 50 | 92 | 95 |
| Ru-BINAP (1) | Methanol | 50 | 50 | 98 | 92 |
| Ru-BINAP (0.5) | Methanol | 25 | 50 | 90 | 97 |
| Ru-TolBINAP (1) | Ethanol | 30 | 60 | 96 | 99 |
This table is a representative illustration based on typical optimization studies for similar compounds and does not represent actual experimental data for this compound.
Green Chemistry Principles in the Production of Chiral Beta-Alaninols
The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into the synthesis of chiral compounds like this compound. The goal is to develop processes that are not only efficient but also environmentally benign.
Atom Economy and Waste Reduction: A primary principle of green chemistry is to design syntheses with high atom economy, maximizing the incorporation of all materials used in the process into the final product. In the context of beta-alaninol synthesis, catalytic asymmetric hydrogenation is inherently more atom-economical than methods that rely on stoichiometric chiral reagents or resolving agents, which generate significant waste.
Use of Safer Solvents: The choice of solvent is a major consideration in green chemistry. Traditional organic solvents often pose environmental and health hazards. The development of synthetic routes that utilize greener solvents, such as water, ethanol, or 2-methyltetrahydrofuran, is a key area of research. Biocatalytic approaches, for instance, are often conducted in aqueous media, significantly reducing the reliance on volatile organic compounds.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a powerful tool in green chemistry. Enzymes operate under mild conditions of temperature and pH, are highly selective, and are biodegradable. For the synthesis of chiral beta-alaninols, alcohol dehydrogenases (ADHs) and lipases are particularly relevant. ADHs can catalyze the asymmetric reduction of β-amino ketones with high enantioselectivity, often using whole-cell systems like Saccharomyces cerevisiae which provides the necessary cofactor regeneration. Lipases can be employed for the kinetic resolution of racemic beta-alaninols, selectively acylating one enantiomer to allow for easy separation. For example, Candida antarctica lipase (B570770) B is a well-known biocatalyst for such resolutions, achieving high enantiomeric excess under optimized pH and temperature.
Energy Efficiency: Green chemistry also advocates for conducting reactions at ambient temperature and pressure to reduce energy consumption. While some catalytic hydrogenations require elevated pressure, the development of highly active catalysts that can operate under milder conditions is an ongoing research goal. Biocatalytic processes, which typically run at or near room temperature, offer a significant advantage in this regard.
By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint while maintaining high standards of purity and efficiency.
Mechanistic Investigations of Stereocontrol in R 3 3 Chlorophenyl Beta Alaninol Synthesis
Elucidation of Reaction Mechanisms in Asymmetric Transformations
The primary method for synthesizing (R)-3-(3-Chlorophenyl)-beta-alaninol involves the asymmetric reduction of the corresponding β-amino ketone. This transformation can be accomplished using either transition metal catalysts or biocatalysts, each with its own distinct reaction mechanism.
Transition Metal Catalysis:
A prevalent method for the asymmetric reduction of ketones is catalytic transfer hydrogenation, often employing ruthenium complexes with chiral ligands. The generally accepted mechanism for this process involves a concerted, six-membered transition state. In this cycle, a ruthenium hydride species, formed in situ, acts as the active catalyst. The ketone substrate coordinates to the metal center, and the hydride is transferred to the carbonyl carbon while a proton is transferred from the ligand to the carbonyl oxygen.
For the synthesis of this compound, the precursor, 3-amino-1-(3-chlorophenyl)propan-1-one, would be subjected to a chiral ruthenium catalyst. The amino group in the substrate can play a crucial role in the reaction by coordinating to the metal center, thereby influencing the orientation of the substrate in the catalytic pocket and directing the hydride attack to a specific face of the carbonyl group. The precise nature of the chiral ligand and its interaction with both the metal and the substrate are paramount in determining the enantioselectivity of the reduction.
Biocatalysis:
Enzymes, particularly ketoreductases (KREDs), are increasingly used for the stereoselective reduction of ketones. These enzymes offer high enantioselectivity under mild reaction conditions. The mechanism of KREDs involves the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. The enzyme's active site is a chiral environment that binds the substrate in a specific orientation, exposing one face of the carbonyl to the cofactor.
In the synthesis of this compound, a ketoreductase that exhibits a preference for the (R)-enantiomer would be selected. The 3-chlorophenyl group and the amino group of the substrate would have specific interactions with the amino acid residues lining the enzyme's active site, ensuring the correct positioning for the hydride transfer to yield the desired (R)-alcohol.
Stereochemical Models for Chiral Induction and Diastereoselectivity
To rationalize the observed stereoselectivity in the synthesis of this compound, stereochemical models of the transition states are employed.
For Ruthenium-Catalyzed Transfer Hydrogenation:
In the case of ruthenium catalysts bearing chiral diphosphine and diamine ligands, the stereochemical outcome is often explained by considering the steric interactions between the substrate and the chiral ligands in the transition state. The chiral environment created by the ligands dictates the most favorable approach of the ketone. For β-amino ketones, the ability of the amino group to coordinate with the ruthenium center can lead to a more rigid transition state, enhancing the stereochemical communication between the catalyst and the substrate. The model would predict that the substrate orients itself to minimize steric clashes between its larger substituent (the 3-chlorophenyl group) and the bulky groups on the chiral ligand, thereby favoring hydride delivery to one face of the carbonyl.
For Enzyme-Catalyzed Reduction:
For ketoreductases, the stereochemical outcome is generally predicted by Prelog's rule, which relates the stereochemistry of the product to the priority of the substituents on the carbonyl carbon. The enzyme's active site is modeled as having a large and a small binding pocket. The substrate, 3-amino-1-(3-chlorophenyl)propan-1-one, will orient itself such that the larger 3-chlorophenyl group fits into the larger pocket and the smaller substituent fits into the smaller pocket. This specific orientation then dictates that the hydride transfer from the NADPH cofactor occurs from a particular face, leading to the formation of the (R)-alcohol.
Analysis of Catalyst-Substrate and Enzyme-Substrate Interactions Governing Enantioselectivity
The high enantioselectivity observed in the synthesis of this compound is a direct result of specific non-covalent interactions between the substrate and the chiral catalyst or enzyme.
Catalyst-Substrate Interactions:
In ruthenium-catalyzed asymmetric transfer hydrogenation, the key interactions that govern enantioselectivity include:
Coordination: The coordination of the carbonyl oxygen and the β-amino group to the ruthenium center.
Hydrogen Bonding: The formation of hydrogen bonds between the N-H of the chiral diamine ligand and the carbonyl oxygen of the substrate.
Steric Repulsion: Steric hindrance between the substituents on the substrate (the 3-chlorophenyl group) and the bulky components of the chiral ligands (e.g., phenyl groups on a BINAP ligand).
These interactions lock the substrate into a specific conformation within the transition state, leading to a highly enantioselective hydride transfer. The table below summarizes the key interactions and their effect on stereocontrol.
| Interaction Type | Interacting Moieties | Effect on Stereocontrol |
| Coordination | Ru center, Carbonyl O, Amino N | Rigidifies the transition state, enhances stereochemical communication. |
| Hydrogen Bonding | Ligand N-H, Substrate C=O | Orients the substrate for facial-selective hydride attack. |
| Steric Repulsion | Ligand bulky groups, Substrate 3-chlorophenyl group | Favors the less sterically hindered transition state, leading to one enantiomer. |
Enzyme-Substrate Interactions:
In the active site of a ketoreductase, the enantioselectivity is governed by a network of interactions:
Hydrophobic Interactions: The 3-chlorophenyl group of the substrate is likely to be accommodated in a hydrophobic pocket within the enzyme's active site.
Hydrogen Bonding: The amino group and the carbonyl oxygen of the substrate can form hydrogen bonds with specific amino acid residues (e.g., serine, tyrosine, aspartate) in the active site.
Electrostatic Interactions: The distribution of charges within the active site can also influence the binding orientation of the substrate.
These precise interactions ensure that the substrate is held in an optimal position for the stereospecific transfer of the hydride from the cofactor. The following table outlines the crucial enzyme-substrate interactions.
| Interaction Type | Interacting Moieties | Effect on Enantioselectivity |
| Hydrophobic Interactions | Enzyme hydrophobic pocket, Substrate 3-chlorophenyl group | Positions the bulky aromatic group, dictating the overall orientation. |
| Hydrogen Bonding | Enzyme active site residues, Substrate C=O and NH2 groups | Anchors the substrate in a specific conformation for selective reduction. |
| Steric Constraints | Shape of the enzyme's active site | Physically blocks the approach of the cofactor to one face of the carbonyl. |
Analytical and Spectroscopic Characterization for Stereochemical Purity and Structural Integrity
Enantiomeric Purity Assessment
Determining the enantiomeric excess (e.e.) is paramount for a chiral compound like (r)-3-(3-Chlorophenyl)-beta-alaninol. This is achieved by using chiral separation techniques that can differentiate between the (R) and (S) enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for resolving enantiomers and quantifying the enantiomeric excess of chiral compounds. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.
For β-amino alcohols and related β-amino acids, macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.comsigmaaldrich.com Stationary phases such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are well-suited for the direct analysis of underivatized polar and ionic compounds like beta-alaninol derivatives. sigmaaldrich.com The separation mechanism involves multiple non-covalent interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the analyte and the chiral selector.
The mobile phase composition, typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, is optimized to achieve the best resolution between the enantiomeric peaks. sigmaaldrich.com By integrating the area under the curve for each enantiomer's peak in the chromatogram, the enantiomeric excess can be precisely calculated. A typical analysis would aim to demonstrate an e.e. value greater than 99% for the desired (R)-enantiomer. The development of a robust chiral HPLC method is a crucial step in the quality control of enantiomerically pure this compound. nih.gov
Table 1: Representative Chiral HPLC Parameters for β-Amino Alcohol Separation
| Parameter | Description |
|---|---|
| Stationary Phase | Macrocyclic Glycopeptide (e.g., Teicoplanin-based CSP) |
| Mobile Phase | Methanol/Acetonitrile and Aqueous Buffer (e.g., Ammonium Acetate) |
| Detection | UV Absorbance (e.g., at 220 nm or 254 nm) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Outcome | Baseline separation of (R) and (S) enantiomers with distinct retention times. |
Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for enantiomeric separation. For non-volatile compounds like beta-alaninols, a derivatization step is necessary to increase their volatility and thermal stability. nih.gov Common derivatization involves converting the amino and hydroxyl groups into less polar esters or amides, for instance, by reacting the compound to form N-trifluoroacetyl isopropyl esters. nih.gov
Once derivatized, the sample is introduced into a GC system equipped with a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs, such as those incorporating derivatized β-cyclodextrins, are widely used for this purpose. gcms.czjiangnan.edu.cn The toroidal structure of cyclodextrins provides a chiral cavity into which one enantiomer fits better than the other, resulting in differential retention times. gcms.cz The choice of the specific cyclodextrin (B1172386) derivative and the GC temperature program are critical for achieving optimal separation.
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are employed to confirm the molecular structure, including the connectivity of atoms and the presence of key functional groups, ensuring the integrity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals. The aromatic protons on the 3-chlorophenyl ring would appear in the downfield region (typically δ 7.0-7.5 ppm). The protons on the β-alanine backbone would show distinct signals: the methine proton (CH adjacent to the phenyl ring and amino group), the methylene (B1212753) protons (CH₂) adjacent to the hydroxyl group, and the protons of the amine (NH₂) and hydroxyl (OH) groups. The coupling patterns (splitting) between these protons would confirm their connectivity.
The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom. hmdb.ca The spectrum would display signals for the four distinct aromatic carbons of the chlorophenyl ring, as well as the three carbons of the beta-alaninol backbone. The chemical shifts of these carbons are indicative of their electronic environment. While standard NMR confirms the constitution, stereochemical assignment can be aided by forming diastereomeric derivatives with a chiral resolving agent and analyzing the resulting NMR spectrum. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 7.0 - 7.5 | 125 - 145 |
| CH(N)-Ar | ~4.0 - 4.5 | ~50 - 55 |
| CH₂(O) | ~3.5 - 3.9 | ~60 - 65 |
| CH-CH₂ | ~1.8 - 2.2 | ~40 - 45 |
| NH₂ and OH | Broad, variable | N/A |
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound, with a molecular formula of C₉H₁₂ClNO, HRMS would measure the mass of its protonated molecule [M+H]⁺ with very high accuracy (typically to within 5 parts per million). This precise mass measurement helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass but different elemental compositions. The observed exact mass must match the theoretically calculated mass for the formula C₉H₁₂ClNO.
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. uniroma1.it
A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. libretexts.org The N-H stretching of the primary amine group would also appear in this region, typically as one or two sharper peaks. libretexts.org C-H stretching vibrations from the aromatic ring would be observed just above 3000 cm⁻¹, while those from the aliphatic (sp³) carbons would appear just below 3000 cm⁻¹. vscht.cz Furthermore, a C-Cl stretching absorption would be expected in the fingerprint region, typically between 750-850 cm⁻¹. uniroma1.it The presence of these specific bands provides strong evidence for the compound's structural integrity.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3600 (Broad) |
| N-H (Amine) | Stretch | 3300 - 3500 (Medium) |
| Aromatic C-H | Stretch | 3000 - 3100 (Medium) |
| Aliphatic C-H | Stretch | 2850 - 3000 (Medium-Strong) |
| Aromatic C=C | Stretch | 1450 - 1600 (Medium) |
| C-O (Alcohol) | Stretch | 1050 - 1150 (Strong) |
| C-Cl | Stretch | 750 - 850 (Strong) |
Optical Rotation Measurement for Enantiomeric Identification
Optical rotation is a critical physical property used to distinguish between enantiomers. Enantiomers are chiral molecules that are non-superimposable mirror images of each other. They possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light.
When a beam of plane-polarized light is passed through a solution containing a chiral compound, the plane of the light is rotated. This phenomenon is known as optical activity, and the angle of rotation is measured using a polarimeter. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength of light).
One enantiomer will rotate the plane of polarized light in a clockwise direction, and is designated as dextrorotatory (+), while its mirror image will rotate the plane by an equal magnitude in the opposite, counter-clockwise direction, and is termed levorotatory (-). A racemic mixture, which contains equal amounts of both enantiomers, will not exhibit any net optical rotation as the rotations of the individual enantiomers cancel each other out.
For this compound, the specific rotation is a key parameter for its identification and for the determination of its enantiomeric purity. While extensive searches of scientific literature and chemical databases did not yield a specific numerical value for the optical rotation of this compound, it is a fundamental principle that its specific rotation would be equal in magnitude but opposite in sign to that of its corresponding (S)-enantiomer, (s)-3-(3-Chlorophenyl)-beta-alaninol. The absence of a reported value in readily available literature underscores the specificity of such data, which is often determined and documented during proprietary synthesis and development processes.
The table below illustrates how optical rotation data for a chiral compound and its enantiomer would typically be presented. The values are hypothetical to demonstrate the principle.
| Compound | Specific Rotation (degrees) |
| This compound | Not available in searched sources |
| (s)-3-(3-Chlorophenyl)-beta-alaninol | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer |
The determination of optical rotation is a fundamental component of the analytical workflow for ensuring the quality and stereochemical integrity of enantiomerically pure compounds.
Theoretical and Computational Chemistry Studies of R 3 3 Chlorophenyl Beta Alaninol
Quantum Chemical Calculations (e.g., DFT) for Conformational Analysis and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of solvent or other interacting species. Density Functional Theory (DFT) is a powerful method for this purpose, balancing computational cost and accuracy.
A thorough conformational analysis of (R)-3-(3-Chlorophenyl)-beta-alaninol would be the initial step. This involves systematically rotating the key single bonds (dihedral angles) to locate all possible low-energy conformations (rotamers). The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. Such a study would likely be performed using a functional like B3LYP with a basis set such as 6-311+G(d,p), which has proven effective for similar organic molecules. nih.gov The primary dihedral angles to be investigated would be:
C(aryl)-C(beta) : Rotation of the chlorophenyl group.
C(beta)-C(alpha) : Rotation along the carbon backbone.
C(alpha)-C(hydroxyl) : Rotation of the hydroxymethyl group.
The results of this analysis would reveal the most stable three-dimensional structures of the molecule, governed by intramolecular interactions such as hydrogen bonding between the amino and hydroxyl groups.
Once the key conformers are identified, their electronic structures can be analyzed. This includes:
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. mdpi.com
Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for understanding non-covalent interactions and sites susceptible to chemical attack. mdpi.com
Natural Bond Orbital (NBO) Analysis : This analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule. nih.gov
Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations This table is illustrative and shows the type of data that would be generated from the proposed calculations.
| Conformer ID | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) | Intramolecular H-Bond (Å) |
|---|---|---|---|---|
| Conf-1 | 65 | 180 | 0.00 | 2.1 |
| Conf-2 | 180 | -60 | 1.25 | None |
| Conf-3 | -70 | 60 | 2.50 | 2.3 |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum calculations describe the molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study its behavior in a condensed phase, such as in a solvent like water or ethanol. MD simulations model the movement of atoms over time based on a classical force field (e.g., AMBER, CHARMM). nih.gov
For this compound, an MD simulation would typically involve placing a single molecule or a collection of molecules in a box of explicit solvent molecules. The simulation would track the trajectory of all atoms over a period of nanoseconds. nih.gov
Analysis of the resulting trajectory can reveal:
Solvent Effects : By calculating radial distribution functions, one can understand how solvent molecules (e.g., water) structure themselves around the different functional groups of the solute (the amino, hydroxyl, and chlorophenyl groups). This provides insight into solvation and solubility.
Intermolecular Interactions : In simulations with multiple solute molecules, the tendency for aggregation can be studied. The simulation can quantify the predominant intermolecular forces, such as hydrogen bonding between the amino and hydroxyl groups of different molecules or π-π stacking involving the chlorophenyl rings. nih.gov The stability of these interactions can be evaluated by calculating the potential of mean force.
Table 2: Illustrative Intermolecular Interaction Energies from MD Simulations This table is hypothetical and represents potential findings from an MD study on the dimerization of the compound in water.
| Interaction Type | Average Energy (kcal/mol) | Predominant Interacting Groups |
|---|---|---|
| Hydrogen Bonding | -4.5 | Amine (donor) and Hydroxyl (acceptor) |
| π-π Stacking | -2.1 | Phenyl Ring and Phenyl Ring |
| Van der Waals | -1.8 | Alkyl backbone and Phenyl Ring |
Prediction of Reactivity and Stereoselectivity through Computational Modeling
Computational modeling can be extended to predict how this compound will behave in chemical reactions. By modeling the transition states of potential reactions, one can calculate activation energies and predict reaction rates and outcomes.
For example, one could model the N-acylation of the amino group. DFT calculations can be used to locate the transition state structure for the reaction with an acylating agent. The calculated activation energy would provide a measure of the reaction's feasibility.
This approach is particularly powerful for predicting stereoselectivity. Chiral β-amino alcohols are often used as catalysts or chiral auxiliaries. Computational modeling can explain the origin of stereocontrol in reactions where this molecule is involved. By calculating the activation energies for the transition states leading to different stereoisomeric products, one can predict which product will be favored. The energy difference between the diastereomeric transition states is directly related to the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction.
Table 3: Hypothetical Transition State Energies for a Stereoselective Reaction This table illustrates how computational modeling could predict the outcome of a hypothetical reaction involving the title compound as a chiral catalyst.
| Transition State | Product Stereoisomer | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|---|
| TS-A | R,R | 20.5 | 95 |
| TS-B | R,S | 22.5 | 5 |
Rational Design of Synthetic Pathways Based on Theoretical Insights
The insights gained from theoretical studies can be used to guide the development of efficient and stereoselective synthetic routes. While many general methods exist for synthesizing β-amino acids and their derivatives, computational chemistry offers a way to refine and optimize these pathways for a specific target. frontiersin.orgnih.gov
Based on the computational analyses described above, a rational design approach could include:
Catalyst Selection : If the molecule is to be synthesized via an asymmetric reduction of a corresponding β-amino ketone, computational docking and transition state modeling could be used to screen different chiral catalysts to find one that is predicted to give the highest stereoselectivity.
Protecting Group Strategy : The conformational analysis might reveal that certain protecting groups on the amine or alcohol could "lock" the molecule into a conformation that is more reactive or leads to higher selectivity in a subsequent step. Computational modeling can test this hypothesis before extensive laboratory work is undertaken.
Retrosynthetic Analysis : Advanced computational methods can perform automated reaction path searches, exploring potential disconnections of the target molecule to suggest novel or unexpected synthetic precursors. nih.gov For instance, modeling the stability of key intermediates in different proposed synthetic routes can help identify the most promising pathway by avoiding those with high-energy, unstable intermediates.
By integrating these theoretical insights, chemists can reduce the amount of trial-and-error experimentation, leading to more efficient, cost-effective, and environmentally friendly synthetic processes.
Future Research Directions and Emerging Trends in Chiral Beta Alaninol Chemistry
Development of Highly Efficient and Atom-Economical Asymmetric Synthesis Methods
Key areas of development include:
Asymmetric Hydrogenation: This technique is one of the most utilized catalytic processes in asymmetric synthesis, involving the addition of hydrogen to prochiral substrates to form chiral products. chiralpedia.com Research is ongoing to develop more robust and selective catalysts that can operate under milder conditions, which is crucial for industrial applications. chiralpedia.com
Catalytic Asymmetric Conjugate Additions: The addition of nucleophiles to α,β-unsaturated compounds is a powerful method for constructing chiral centers. Advances in this area are expected to provide more direct and efficient routes to chiral beta-alaninols.
Biocatalysis: The use of enzymes as chiral catalysts is a rapidly growing field. chiralpedia.com Enzymes offer unparalleled stereoselectivity under mild reaction conditions. Future work will involve the discovery and engineering of novel enzymes, such as transaminases and ketoreductases, to broaden the substrate scope and enhance their stability for industrial processes. researchgate.net Engineered microorganisms can also be harnessed to produce chiral compounds, leveraging the specificity and efficiency of natural biosynthetic pathways. chiralpedia.com
| Synthesis Method | Key Features | Future Research Focus |
| Asymmetric Hydrogenation | High efficiency and atom economy. | Development of more robust and selective catalysts for milder reaction conditions. |
| Catalytic Asymmetric Conjugate Additions | Direct formation of chiral centers. | Design of new catalysts for broader substrate scope and higher enantioselectivity. |
| Biocatalysis | High stereoselectivity, mild conditions, environmentally friendly. | Enzyme discovery, protein engineering for enhanced stability and substrate scope, and development of whole-cell biocatalysts. |
Exploration of Novel Catalytic Systems for Industrial-Scale Production
The transition from laboratory-scale synthesis to industrial production presents significant challenges, including catalyst cost, stability, and scalability. The development of novel catalytic systems that are both highly active and robust is essential for the economically viable production of chiral beta-alaninols.
Emerging trends in this area include:
Transition Metal Catalysis: Transition metal complexes are versatile and widely used chiral catalysts. chiralpedia.com Research is focused on designing new chiral ligands that improve the selectivity and efficiency of these metal-catalyzed reactions. chiralpedia.com The development of catalysts based on abundant and less toxic metals is also a key objective.
Organocatalysis: The use of small organic molecules as catalysts has become a third pillar in asymmetric catalysis, alongside biocatalysis and metal catalysis. chiralpedia.comresearchgate.net Organocatalysts are often less sensitive to air and moisture than metal catalysts, making them attractive for industrial applications. Future efforts will aim to expand the range of reactions catalyzed by organocatalysts and to develop more active and recyclable catalytic systems.
Immobilization of Catalysts: To improve the reusability and stability of catalysts, researchers are exploring various immobilization techniques. Attaching catalysts to solid supports facilitates their separation from the reaction mixture and allows for their use in continuous flow reactors, which can significantly improve the efficiency of industrial processes.
Diversification of Functionalization Strategies for Enhanced Building Block Utility
(r)-3-(3-Chlorophenyl)-beta-alaninol and related chiral beta-alaninols are valuable building blocks because their functional groups—the amino and hydroxyl groups—can be selectively modified. The development of new functionalization strategies is crucial for expanding the chemical space accessible from these core structures and for creating novel derivatives with improved pharmacological properties.
Future research in this area will likely focus on:
Selective N- and O-Functionalization: Developing new methods for the selective protection and derivatization of the amino and hydroxyl groups will enable the synthesis of a wider range of complex molecules.
Carbon-Hydrogen (C-H) Bond Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes by avoiding the need for pre-functionalized substrates. The application of C-H activation techniques to chiral beta-alaninol scaffolds could provide rapid access to novel analogs.
Synthesis of Peptidomimetics: Chiral beta-amino acids and their derivatives are key components of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved stability and oral bioavailability. The development of new methods for incorporating chiral beta-alaninols into peptide-like structures is an active area of research. chinesechemsoc.org
Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of organic synthesis. researchgate.netnih.gov These computational tools can accelerate the discovery and optimization of new chemical reactions and processes for the synthesis of chiral molecules like this compound. researchgate.net
Key applications of AI and ML in this context include:
Reaction Prediction and Planning: AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new reactions and to propose novel synthetic routes. researchgate.net This can significantly reduce the amount of time and resources required for experimental work. researchgate.net
Catalyst Design: Machine learning models can be used to identify the key structural features of a catalyst that are responsible for its activity and selectivity. This information can then be used to design new and improved catalysts.
Process Optimization: AI can be employed to optimize reaction conditions, such as temperature, pressure, and solvent, to maximize yield and enantioselectivity. This is particularly valuable for the scale-up of chemical processes. The integration of AI with automated synthesis platforms has the potential to create fully autonomous systems for the discovery and production of new molecules. nih.gov
| AI/ML Application | Description | Impact on Chiral Beta-Alaninol Synthesis |
| Reaction Prediction | Algorithms forecast the products of chemical reactions by analyzing reactants and conditions. | Accelerates the discovery of new synthetic routes and reduces experimental effort. |
| Catalyst Design | Machine learning identifies key structural features for catalyst activity and selectivity. | Enables the rational design of more efficient and selective catalysts. |
| Process Optimization | AI algorithms identify optimal reaction conditions to maximize yield and selectivity. | Facilitates the efficient scale-up of synthesis for industrial production. |
Q & A
Q. What precautions are critical when handling this compound in aqueous solutions under basic conditions?
- Methodological Answer : Avoid pH > 8.0 to prevent decomposition via β-elimination. Use inert atmosphere (N₂/Ar) and cold storage (4°C). Monitor for precipitate formation (a sign of degradation) via HPLC. Personal protective equipment (PPE) must include nitrile gloves and safety goggles due to mild skin/eye irritation risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
